molecular formula C16H25N3O2 B1500596 tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate CAS No. 252578-18-0

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B1500596
CAS No.: 252578-18-0
M. Wt: 291.39 g/mol
InChI Key: BARLQQBTKYICKN-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate, with a molecular formula of C16H25N3O2, is a chemical building block of significant interest in medicinal chemistry and drug discovery research . Compounds featuring a piperidine ring substituted with a carbamate protecting group, such as the tert-butoxycarbonyl (Boc) group, are highly valuable intermediates in organic synthesis. The Boc group is widely used to protect amines during multi-step synthetic sequences, and its removal under acidic conditions allows for the regeneration of the free piperidine amine, a common pharmacophore in active pharmaceutical ingredients. The structure of this compound, which incorporates a 5-methylpyridin-2-yl moiety, is reminiscent of scaffolds investigated in pharmaceutical research. For instance, analogous N-(piperidin-4-yl) derivatives have been explored as potent and orally bioavailable agonists for the GPR119 receptor, a target for type 2 diabetes therapy . In such research, the piperidine-carbamate structure serves as a core element that can be further functionalized to optimize biological activity, metabolic stability, and oral bioavailability . Furthermore, the 1-(piperidin-4-yl) structural motif is found in compounds screened for inhibiting the NLRP3 inflammasome, a key player in inflammatory diseases . This highlights the potential utility of this chemical scaffold in developing new therapeutic agents for a range of conditions. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-5-6-14(17-11-12)19-9-7-13(8-10-19)18-15(20)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARLQQBTKYICKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671494
Record name tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252578-18-0
Record name Carbamic acid, [1-(5-methyl-2-pyridinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252578-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps

The preparation typically involves:

Palladium-Catalyzed Cross-Coupling Reactions

A common and efficient method to install the 5-methylpyridin-2-yl group involves Suzuki-Miyaura cross-coupling. This method couples a halogenated piperidine-carbamate (e.g., 4-bromo or 4-chloro-piperidine derivative) with a 5-methylpyridin-2-yl boronic acid or boronate ester under palladium catalysis.

Typical reaction conditions include:

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand
Base Potassium carbonate (K₂CO₃), cesium carbonate
Solvent Toluene/ethanol mixture, DMF, or dioxane
Temperature 80–100 °C
Atmosphere Inert (nitrogen or argon)
Reaction Time 1–3 hours

These conditions promote efficient coupling with high selectivity and yield, minimizing side reactions and degradation of sensitive groups like the Boc protecting group or the pyridine ring.

Detailed Stepwise Preparation Method

Step 1: Preparation of Piperidine-Carbamate Intermediate

  • Starting from piperidine, the nitrogen is protected with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIPEA in dichloromethane).
  • This step stabilizes the amine and prevents unwanted side reactions during subsequent coupling.

Step 2: Halogenation of Piperidine Intermediate

  • The 4-position of the piperidine ring is halogenated (bromination or chlorination) to provide a reactive site for cross-coupling.
  • This is typically achieved via electrophilic substitution reactions under controlled conditions.

Step 3: Suzuki-Miyaura Cross-Coupling

  • The halogenated piperidine-carbamate intermediate is reacted with 5-methylpyridin-2-yl boronic acid or boronate ester.
  • Palladium catalysts with appropriate ligands (e.g., SPhos) facilitate the coupling.
  • The reaction is performed under inert atmosphere, with base and solvent optimized for maximal yield.

Step 4: Purification

  • The crude product is purified by aqueous workup, adjusting pH to slightly acidic conditions to precipitate the product.
  • Crystallization from solvents such as isopropyl ether and normal heptane is employed.
  • Filtration and drying yield high-purity tert-butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate.

Research Findings and Optimization

Catalyst and Ligand Effects

  • Bulky phosphine ligands (e.g., SPhos) improve coupling efficiency by stabilizing the palladium center and reducing side reactions.
  • Pd(OAc)₂ combined with SPhos in toluene/ethanol at 80–100 °C provides optimal yields.
  • Ligand choice influences the reaction rate and selectivity.

Solvent and Base Selection

  • Polar aprotic solvents like DMF accelerate transmetallation but may require lower temperatures to prevent decomposition.
  • Bases such as K₂CO₃ and Cs₂CO₃ are effective in promoting coupling without degrading sensitive groups.

Stability Considerations

  • The Boc protecting group is stable under the coupling conditions but can be cleaved under acidic conditions if desired.
  • The pyridine ring and methyl substituent are stable under the reaction conditions.
  • The boronate ester intermediates require storage under inert atmosphere at low temperatures (-20 °C) to prevent hydrolysis.

Summary Table of Preparation Method

Step Description Reagents/Conditions Notes
1 Boc protection of piperidine amine Boc₂O, DIPEA, DCM, room temperature Protects amine for subsequent reactions
2 Halogenation of piperidine ring at 4-position Electrophilic halogenation (Br₂ or NBS) Provides reactive site for coupling
3 Suzuki-Miyaura cross-coupling Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos, K₂CO₃, toluene/EtOH, 80–100 °C, inert atmosphere Couples 5-methylpyridin-2-yl boronic acid/ester
4 Purification Acidic aqueous workup, crystallization (isopropyl ether/heptane) Yields high-purity final product

Mechanistic Insights

The Suzuki-Miyaura cross-coupling proceeds via:

This catalytic cycle is facilitated by the choice of ligand and base, which stabilize intermediates and promote turnover.

Additional Notes from Patent Literature

  • High purity preparation methods emphasize controlled temperature (-10 to 5 °C) during sodium hydride addition and sulfonyl chloride reaction steps in related carbamate syntheses.
  • Filtration through diatomite and careful pH adjustment during crystallization improve product purity.
  • Industrial scale-up involves automated systems optimizing temperature, pressure, and solvent parameters for consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted piperidines or pyridines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism by which tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes Reference
This compound C16H23N3O2 (inferred) ~297.4 (estimated) 5-methylpyridin-2-yl, piperidin-4-yl, Boc Pharmaceutical intermediate
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate C16H25N3O3 307.39 Pivalamido group, Boc High-cost specialty chemical ($400/g)
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate C16H24BrN3O2 370.29 Bromine substituent Intermediate for coupling reactions
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C12H18N2O4 (inferred) ~254.29 Hydroxy, methoxy groups Potential solubility modifier
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C11H16FN3O3 257.26 Fluoro, hydroxy, pyrimidine core Hazardous (requires medical consultation)
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine C21H34N10 412.45 Piperazine, cyclohexyl, free amine Bioactive intermediate (kinase inhibition)

Structural and Functional Analysis

Substituent Effects on Reactivity The 5-methylpyridin-2-yl group in the target compound provides electron-donating effects, enhancing stability compared to halogenated analogs like the 5-bromo derivative ().

Role of Protective Groups

  • The Boc group is a common protective strategy across these compounds. However, its removal (e.g., via acidic conditions in ) yields free amines critical for downstream functionalization .

Biological Relevance

  • Compounds with piperazine or pyrimidine cores () are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s simpler structure may prioritize synthetic versatility over intrinsic bioactivity .

Biological Activity

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including antibacterial activity, mechanism of action, and safety profile based on diverse and credible research sources.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate
Molecular Formula C16H25N3O2
CAS Number 45786879
Molecular Weight 291.39 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. In a study involving various bacterial strains, this compound demonstrated strong bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations ranging from 0.78 to 3.125 μg/mL. These concentrations are comparable to those of last-resort antibiotics like vancomycin and linezolid .

The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential, which is critical for bacterial survival . The selectivity of this compound for bacterial cells over mammalian cells suggests its potential as a novel antibacterial agent with minimal cytotoxicity.

Immune Modulation

In addition to its antibacterial properties, there is evidence suggesting that this compound may have immunomodulatory effects. For instance, it has been tested in assays involving mouse splenocytes where it was able to rescue immune cells from apoptosis induced by PD-1/PD-L1 interactions, achieving up to 92% rescue at concentrations around 100 nM . This suggests potential applications in enhancing immune response in therapeutic settings.

Safety Profile

The safety profile of this compound indicates that it may cause skin and eye irritation upon contact. Specific target organ toxicity has been noted with single exposure affecting the respiratory system . However, it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on various resistant strains demonstrated that the compound significantly reduced bacterial counts in vitro and showed promise in vivo models for treating infections caused by resistant strains .
  • Immunotherapy Potential : Another case study illustrated its role in modulating immune responses in cancer models, where it enhanced the efficacy of existing immunotherapies by blocking PD-1/PD-L1 interactions .

Q & A

Q. How can the synthesis of tert-butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate be optimized for higher yield?

Methodological Answer: Key parameters for optimization include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP improve coupling efficiency in multi-step syntheses .
  • Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and elevated temperatures (e.g., 100°C in toluene) to drive reactions to completion .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates intermediates and final products .
  • Reduction Steps : Use Fe powder with NH₄Cl in ethanol for nitro-to-amine reductions, ensuring stoichiometric excess of reducing agents .

Q. Example Yield Optimization Table

StepStarting Material (mmol)Product (mmol)Yield (%)Key Conditions
12.60.7428.5Pd₂(dba)₃, BINAP, toluene, 100°C
20.330.0824.2Fe powder, NH₄Cl, EtOH

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 542 [M+H]⁺ for intermediates) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperidine and pyridine ring conformations; tert-butyl carbamate protons appear as singlets (~1.4 ppm) .
  • X-ray Crystallography : SHELX-refined structures (e.g., SHELXL/SHELXS) validate bond lengths/angles and molecular packing .
  • Chromatography : HPLC with C18 columns and UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., tert-butyl group rotamers) and hydrogen-bonding networks .
  • Validation Metrics : Analyze R-factors (<5%), electron density maps, and Cambridge Structural Database (CSD) comparisons to confirm stereochemistry .
  • Case Study : For piperidine ring puckering, compare torsion angles (e.g., Cremer-Pople parameters) with analogous structures in CSD .

Q. How can researchers address contradictions in reported synthetic yields for intermediates of this compound?

Methodological Answer:

  • Variable Identification : Test catalysts (Pd vs. Cu), solvents (toluene vs. DMF), and reaction times to isolate yield-limiting steps .
  • Analytical Cross-Check : Use LC-MS to detect side products (e.g., deprotected amines or dimerization byproducts) that reduce yields .
  • Case Study : In Pd-mediated couplings, ligand purity (BINAP vs. Xantphos) significantly impacts efficiency; recrystallize ligands before use .

Q. What computational strategies predict the biological activity of this compound based on structural analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2 or PI3K), leveraging pyridine and piperidine motifs as pharmacophores .
  • QSAR Models : Train models on analogs (e.g., tert-butyl carbamates with pyridine cores) to predict logP, solubility, and IC₅₀ values .
  • In Silico ADMET : SwissADME predicts blood-brain barrier penetration (key for CNS targets) and cytochrome P450 interactions .

Q. How can researchers design in vivo studies for this compound's pharmacokinetic (PK) profiling?

Methodological Answer:

  • Labeling : Synthesize a deuterated or ¹⁴C-labeled version via H₂/D₂ exchange or using ¹⁴C-tert-butyl chloroformate .
  • Dosing : Administer intravenously (IV) and orally (PO) to mice/rats; collect plasma at timed intervals for LC-MS/MS analysis .
  • Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation at the piperidine ring) .

Q. What strategies resolve conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Stress Testing : Expose to HCl/MeOH (1M) at 25°C and 40°C; monitor degradation via TLC or HPLC .
  • Mechanistic Insight : tert-Butyl carbamates are acid-labile; quantify hydrolysis products (e.g., CO₂ and piperidin-4-amine) via GC-MS .
  • Stabilization : Co-formulate with cyclodextrins or enteric coatings to protect against gastric acidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate

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